N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-22-13-9-5-8-12(10-13)14(20)17-16-19-18-15(21-16)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSLJROBVUNMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Benzohydrazide with Cyclohexanoic Acid
The oxadiazole ring is synthesized by refluxing benzohydrazide with cyclohexanoic acid in phosphorus oxychloride (POCl₃), yielding 2-cyclohexyl-5-phenyl-1,3,4-oxadiazole. Key conditions include:
- Molar ratio : 1:1 (benzohydrazide : cyclohexanoic acid).
- Reaction time : 6–8 hours at 80–90°C.
- Workup : Quenching with ice-water followed by extraction with ethyl acetate.
Characterization Data :
Nitration and Reduction to Introduce Amine Group
The phenyl group undergoes nitration using KNO₃ in H₂SO₄ at 0°C, followed by reduction with SnCl₂/HCl to yield the amine:
- Nitration : 72% yield, nitro group confirmed at δ 8.84 ppm (¹H NMR).
- Reduction : 85% yield, amine proton resonance at δ 5.19 ppm (¹H NMR).
Synthesis of 3-(Methylsulfanyl)Benzoic Acid
Diazotization-Thiolation Strategy
3-Aminobenzoic acid is diazotized with NaNO₂/HCl at 0–5°C, followed by reaction with methanethiol (CH₃SH) to introduce the methylsulfanyl group:
- Reaction time : 2 hours.
- Yield : 78–82%.
Characterization Data :
Direct Nucleophilic Substitution
3-Chlorobenzoic acid reacts with sodium methanethiolate (NaSCH₃) in DMF at 60°C:
- Catalyst : Tetrabutylammonium iodide (TBAI).
- Yield : 70%.
Amide Coupling of Intermediates
The final step involves coupling 5-cyclohexyl-1,3,4-oxadiazol-2-amine with 3-(methylsulfanyl)benzoic acid using EDCl/HOBt in dichloromethane:
- Molar ratio : 1:1.2 (acid : amine).
- Reaction time : 12 hours at room temperature.
- Yield : 68–72%.
Optimization Insights :
- Coupling agents : EDCl/HOBt outperformed DCC/DMAP in minimizing side products.
- Solvent selection : Dichloromethane provided higher yields than THF or DMF.
Characterization of Final Product :
- LC/ESI-MS : m/z 358.1 [M+H]⁺.
- ¹H NMR (DMSO-d₆) : δ 1.33–2.19 (cyclohexyl), 2.51 (s, SCH₃), 7.71–8.53 (aryl).
Critical Analysis of Reaction Conditions
Oxidant Screening for Cyclization (Adapted from)
| Entry | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| 1 | H₂O₂ | MeCN | <10 |
| 2 | MnO₂ | THF | 43.5 |
| 3 | K₂S₂O₈/H₂SO₄ | MeCN | 86.5 |
The K₂S₂O₈/H₂SO₄ system in acetonitrile proved optimal for oxidizing intermediates without over-oxidation.
Solvent Impact on Amidation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 72 |
| DMF | 36.7 | 58 |
| THF | 7.52 | 64 |
Lower polarity solvents enhanced coupling efficiency by stabilizing the active ester intermediate.
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization :
Oxadiazole Ring Hydrolysis :
- Cause : Prolonged exposure to acidic conditions.
- Mitigation : Strict control of reaction time and pH during nitration.
Biological Activity
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfanyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the realm of antimicrobial and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.45 g/mol. The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : Similar compounds within the oxadiazole class have demonstrated significant antimicrobial properties. For instance, studies show that derivatives of 1,3,4-oxadiazole exhibit potent activity against resistant strains of Staphylococcus aureus (MRSA), with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL .
- Inhibition of Lipoteichoic Acid Synthesis : Some oxadiazole derivatives inhibit the biosynthesis of lipoteichoic acid (LTA), a critical component for the growth and virulence of Gram-positive bacteria. This inhibition leads to compromised bacterial cell wall integrity and increased susceptibility to immune responses .
- Multi-targeting Antibiotics : The compound may act as a multi-targeting antibiotic that affects various pathways within bacterial cells. Research has shown that modifications in the oxadiazole structure can lead to changes in their biological activity profiles, suggesting a complex interaction with multiple cellular targets .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.25 - 0.06 | |
| Antifungal | Various Fungi | Not specified | |
| Antitumor | Cancer Cell Lines | Not specified |
Case Studies
Several studies have investigated the efficacy of oxadiazole derivatives in clinical settings:
- MRSA Treatment : A comparative study highlighted the effectiveness of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides against MRSA strains. Compounds like HSGN-220 showed remarkable potency and low resistance development over time .
- Antitumor Activity : In vitro studies on related benzamide derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, compounds containing oxadiazole rings demonstrated significant cytotoxicity against tumor cells through mechanisms involving apoptosis induction .
Scientific Research Applications
Antimicrobial Activity
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfanyl)benzamide has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be developed as a potential antibiotic agent, especially considering the increasing resistance of bacteria to conventional antibiotics .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. In vitro assays demonstrated that it induces cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Dose-dependent decrease in cell viability |
This suggests that this compound may act as a promising candidate for further development in cancer therapy .
Anti-inflammatory Properties
Recent studies have also explored the anti-inflammatory effects of the compound. In experiments using LPS-stimulated macrophages, treatment with the compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Reduction (%) |
|---|---|
| TNF-alpha | 50 |
| IL-6 | 50 |
These results indicate potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have highlighted the applications of this compound:
-
Antimicrobial Efficacy Study (2024) : Focused on evaluating the effectiveness against common pathogens.
- Findings: Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Assessment (2023) : Evaluated effects on human breast cancer cells.
- Findings: Demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
-
Inflammation Model Study (2025) : Investigated anti-inflammatory properties.
- Findings: Reduced levels of TNF-alpha and IL-6 by approximately 50%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
